Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)-
Description
The compound Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- (hereafter referred to as THMPA) is a heterocyclic derivative featuring a partially hydrogenated acridine core (1,2,3,4-tetrahydroacridine) substituted at position 9 with a 3-methylpiperidinyl group. This structural motif combines the planar aromaticity of acridine with the conformational flexibility of the tetrahydro ring and the steric bulk of the 3-methylpiperidine moiety. Such modifications are often designed to enhance bioavailability, target specificity, or metabolic stability in therapeutic applications.
Properties
CAS No. |
113106-25-5 |
|---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
9-(4-methylpiperidin-1-yl)-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C19H24N2/c1-14-10-12-21(13-11-14)19-15-6-2-4-8-17(15)20-18-9-5-3-7-16(18)19/h2,4,6,8,14H,3,5,7,9-13H2,1H3 |
InChI Key |
IDZLONPGTSMQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Overview of Acridine Derivative Synthesis
Acridine derivatives are traditionally synthesized using several classical methods, including Ullmann, Bernthsen, and Friedlander syntheses. These methods focus on constructing the acridine nucleus through condensation and cyclization reactions involving aromatic amines, aldehydes, and carboxylic acids under acidic or catalytic conditions.
- Ullmann Synthesis: Condensation of primary amines with aromatic aldehydes or carboxylic acids in strong mineral acids, followed by dehydrogenation, yields acridines.
- Bernthsen Synthesis: Reaction of diphenylamine with carboxylic acids in the presence of zinc chloride produces acridine derivatives.
- Friedlander Synthesis: Involves the reaction of anthranilic acid salts with cyclohex-2-enone to form methyl-substituted acridines.
However, these classical methods primarily yield unsubstituted or simple substituted acridines and require adaptation for the preparation of tetrahydro and piperidinyl-substituted derivatives.
Preparation Methods of Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)-
General Synthetic Strategy
The synthesis of Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- typically involves two main steps:
- Formation of the tetrahydroacridine core: Partial hydrogenation or cyclization reactions are employed to reduce the acridine ring system to its tetrahydro form, saturating the 1,2,3,4 positions.
- Introduction of the 3-methyl-1-piperidinyl substituent: This is usually achieved through nucleophilic substitution or reductive amination at the 9-position of the tetrahydroacridine core.
The presence of the piperidinyl group enhances the compound's biological activity by increasing selectivity and binding affinity in therapeutic applications.
Specific Synthetic Routes
Reductive Amination Route
- Step 1: Synthesize or isolate 1,2,3,4-tetrahydroacridine (the reduced acridine core).
- Step 2: React the tetrahydroacridine with 3-methylpiperidine under reductive amination conditions, typically involving a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
- Step 3: Purify the product by chromatographic techniques to isolate Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)-.
This method allows for selective substitution at the 9-position and maintains the tetrahydro structure intact.
Nucleophilic Substitution on 9-Chloro or 9-Bromo Tetrahydroacridine
- Step 1: Halogenate tetrahydroacridine at the 9-position to form 9-chloro- or 9-bromo-1,2,3,4-tetrahydroacridine.
- Step 2: React the halogenated intermediate with 3-methylpiperidine under nucleophilic substitution conditions, often in the presence of a base such as potassium carbonate (K2CO3).
- Step 3: Isolate and purify the substituted product.
This approach benefits from the good leaving ability of halogens and the nucleophilicity of the piperidine nitrogen.
Cyclization and Cross-Coupling Approaches
Advanced synthetic methods involve palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, and cyclization steps to assemble complex acridine derivatives. Although these are more commonly applied to pyridoacridines and other fused systems, they provide a conceptual framework for modifying acridine cores with nitrogen-containing substituents.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Direct amination of tetrahydroacridine | High selectivity, mild conditions | Requires pure tetrahydroacridine intermediate |
| Nucleophilic Substitution | Halogenated tetrahydroacridine reacts with piperidine | Straightforward, good yields | Halogenation step may require harsh reagents |
| Palladium-Catalyzed Cross-Coupling | Coupling of acridine derivatives with amines | Versatile, allows complex substitutions | Requires expensive catalysts, multi-step |
Research Findings and Optimization
- The tetrahydro form of acridine is crucial for biological activity modulation, as full aromaticity reduction alters electronic properties.
- Introduction of the 3-methyl-1-piperidinyl group enhances pharmacological profiles, including potential telomerase inhibition and anticancer activity.
- Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, significantly impacts yield and purity.
- Purification typically involves chromatographic methods due to the structural similarity of by-products.
Data Table: Summary of Key Synthetic Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Tetrahydroacridine formation | Partial hydrogenation (H2, Pd/C catalyst) | Room temp to 60°C | 70-85 | Controls saturation of acridine ring |
| Halogenation (if used) | Cl2 or Br2 in acidic medium | 0-25°C | 60-75 | Selective halogenation at 9-position |
| Reductive amination | 3-methylpiperidine, NaBH3CN, MeOH | 0-40°C | 65-80 | Mild reducing agent for selective amination |
| Nucleophilic substitution | 3-methylpiperidine, K2CO3, DMF | 50-80°C | 70-85 | Requires dry, aprotic solvent |
Chemical Reactions Analysis
Types of Reactions
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it into tetrahydroacridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include acridone derivatives, tetrahydroacridine derivatives, and substituted acridine compounds.
Scientific Research Applications
Chemical Properties and Structure
Acridine derivatives are characterized by a three-ring structure with nitrogen atoms, which enhances their reactivity and biological activity. The specific compound has the molecular formula and a molecular weight of approximately 280.415 g/mol. Its tetrahydro form indicates saturation with hydrogen atoms, which can influence its interactions with biological targets .
Medicinal Chemistry
1. Anticancer Activity
Acridine derivatives have been extensively studied for their anticancer properties. The compound's ability to intercalate into DNA makes it a candidate for cancer treatment by disrupting DNA replication in cancer cells. Research shows that acridine derivatives can inhibit telomerase activity, which is crucial for the proliferation of cancer cells.
2. Antimicrobial Properties
Several studies indicate that acridine compounds exhibit antimicrobial activity against various pathogens. The presence of the piperidinyl group in this specific derivative enhances its interaction with bacterial membranes, potentially leading to increased efficacy against resistant strains.
3. Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Its interaction with neurotransmitter systems may offer therapeutic avenues for treating neurological disorders. For instance, derivatives of acridine have been explored for their effects on serotonin and dopamine receptors.
Biochemical Applications
1. Enzyme Inhibition
Acridine derivatives have been investigated as enzyme inhibitors, particularly in pathways related to cancer metabolism. Their ability to modulate enzyme activity can be leveraged in drug design to create more effective therapeutic agents .
2. Molecular Probes
Due to their fluorescent properties, acridine compounds can serve as molecular probes in biochemical assays. This application is particularly useful in cellular imaging and tracking biological processes in real-time.
Material Science Applications
1. Polymer Chemistry
Acridine derivatives are utilized in the development of polymers with specific properties such as enhanced thermal stability and electrical conductivity. The incorporation of acridine into polymer matrices can improve their mechanical properties and make them suitable for advanced material applications.
2. Photovoltaic Devices
Research has indicated that acridine-based compounds can be used in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy efficiently. This application is still under investigation but shows promise for renewable energy technologies.
Mechanism of Action
The mechanism of action of acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tacrine (1,2,3,4-Tetrahydro-9-Aminoacridine)
- Structure: Shares the tetrahydroacridine core but substitutes position 9 with an amino group instead of 3-methylpiperidinyl.
- Activity: A potent acetylcholinesterase (AChE) inhibitor approved for Alzheimer’s disease. Its amino group facilitates hydrogen bonding with AChE’s catalytic site .
- Toxicity: Tacrine is hepatotoxic, partly due to its amino group’s metabolic oxidation. THMPA’s piperidinyl group may alter metabolic pathways, reducing hepatotoxicity .
6-Chloro-1,2,3,4-Tetrahydro-Acridin-9-Ylamine (Compound 49)
- Structure : Chlorine at position 6 and an amine at position 8.
- Activity : Exhibits anti-prion and anti-cholinesterase activities. The chlorine enhances electron-withdrawing effects, stabilizing the molecule and altering binding affinity .
- Comparison :
- Substituent Effects : THMPA lacks chlorine but incorporates a bulky 3-methylpiperidinyl group, which may reduce steric hindrance compared to chlorine’s electronic effects.
- Synthesis : Compound 49 is synthesized via hydrazine reduction of 6,9-dichloro-tetrahydroacridine. THMPA might follow a similar pathway with piperidine substitution .
9-Amino-7-Methyl-1,2,3,4-Tetrahydroacridine (Compound 2d)
- Structure: Methyl group at position 7 and amino at position 9.
- Activity : Methyl groups at peripheral positions (e.g., 7) can enhance metabolic stability by blocking oxidative sites .
Acridone Derivatives (e.g., 9-Phenyl-3,4-Dihydro-1(2H)-Acridinone)
- Structure: Fully oxidized acridinone core with a phenyl substituent.
- Activity : Acridones are studied for antibacterial and antitumor properties due to their planar, conjugated systems .
Data Tables
Table 1: Structural and Functional Comparison of THMPA with Analogous Compounds
| Compound | Position 9 Substituent | Key Structural Features | Biological Activity |
|---|---|---|---|
| THMPA | 3-Methylpiperidinyl | Bulky, flexible substituent | Potential neuroprotective/anti-AChE* |
| Tacrine | Amino | Hydrogen-bonding capability | AChE inhibition (Alzheimer’s) |
| 6-Chloro-Tetrahydroacridine | Chlorine + amino | Electron-withdrawing chlorine | Anti-prion, anti-AChE |
| 9-Phenyl-Acridinone | Phenyl | Planar, oxidized core | Antibacterial, antitumor |
*Inferred from structural analogs; direct data unavailable.
Biological Activity
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- (CAS No. 113106-25-5), is a compound belonging to the acridine family known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H24N2
- Molecular Weight : 280.4 g/mol
- Structure : The compound features a tetrahydro form of acridine with a 3-methyl-1-piperidinyl substitution, which enhances its biological activity and pharmacological properties.
Acridine derivatives generally exhibit their biological activity through several key mechanisms:
- DNA Intercalation : The planar structure of acridines allows them to intercalate between DNA base pairs, disrupting replication and transcription processes. This property is particularly significant in their anti-cancer activity .
- Cholinesterase Inhibition : Some acridine derivatives act as cholinesterase inhibitors, enhancing cholinergic transmission. This mechanism is relevant for neurodegenerative diseases like Alzheimer's .
- Antitumor Activity : Studies have shown that acridine derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
Biological Activities
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- has been investigated for various biological activities:
- Antitumor Effects : In vitro studies demonstrate significant cytotoxicity against various cancer cell lines such as HCT-116 (colon cancer), K562 (leukemia), and MCF-7 (breast cancer). For instance, the compound exhibited an IC50 value in the low micromolar range against HCT-116 cells .
- Antimicrobial Properties : Acridine derivatives have shown efficacy against a range of bacterial and parasitic infections. Their mechanism often involves disruption of microbial DNA synthesis .
Case Studies and Research Findings
Several studies have highlighted the efficacy of acridine derivatives:
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various tetrahydroacridine derivatives on human lung adenocarcinoma cells. Results indicated that these compounds were more cytotoxic than standard agents like etoposide and 5-fluorouracil .
- Another investigation found that specific derivatives inhibited topoisomerase II activity, leading to increased apoptosis in cancer cell lines .
- Cholinesterase Inhibition :
Comparative Analysis
To better understand the uniqueness of acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- compared to other acridine derivatives, a comparison table is presented below:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Acridine | C13H9N | Basic structure; known for DNA intercalation |
| Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl) | C18H23N3 | Contains a piperazine; distinct biological activity |
| Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- | C19H24N2 | Unique piperidinyl substitution; potential telomerase inhibitor |
Q & A
Basic Question: What are the established synthetic routes for preparing acridine derivatives like 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)acridine?
Methodological Answer:
The synthesis of tetrahydroacridine derivatives typically involves cyclocondensation reactions between cyclohexanones and aromatic amines. For example, Frideling et al. (2004) reported a method using chiral cyclanones and substituted amines to form 9-substituted tetrahydroacridines . Modern approaches may employ microwave-assisted synthesis or catalytic methods to improve yield and regioselectivity. Key steps include:
- Cyclization : Reacting 3-methylpiperidine with a cyclohexenone derivative under acidic conditions.
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures).
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm substituent placement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
